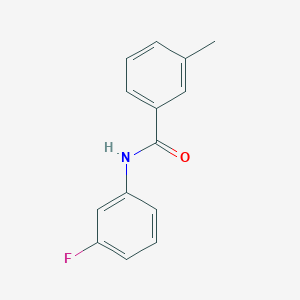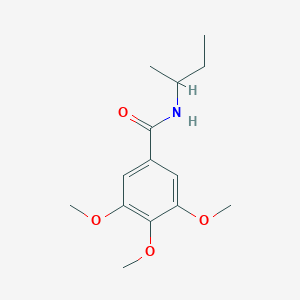![molecular formula C24H19N3O3 B291991 10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291991.png)
10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential therapeutic properties and has been studied extensively in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of certain fungi and bacteria. Additionally, this compound has been shown to possess anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione in lab experiments is its potential therapeutic properties. This compound has been found to exhibit various activities that make it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on 10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione. One of the directions is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore its potential as an anti-inflammatory agent and its role in modulating the immune system. Additionally, studies can be conducted to optimize its therapeutic potential and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves several steps. One of the most common methods is the reaction of 4-methylphenyl hydrazine with 2-(4-bromophenyl)acetyl chloride to form 4-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with 2-(3-bromo-4,5-dimethoxyphenyl)acetyl chloride to form the final product.
Applications De Recherche Scientifique
10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has been studied extensively for its potential therapeutic properties. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. This compound has also been studied for its potential as an anti-inflammatory agent.
Propriétés
Formule moléculaire |
C24H19N3O3 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
3-methyl-11-(4-methylphenyl)-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C24H19N3O3/c1-14-8-10-17(11-9-14)27-13-19(28)26-21-20-15(2)12-18(16-6-4-3-5-7-16)25-23(20)30-22(21)24(27)29/h3-12H,13H2,1-2H3,(H,26,28) |
Clé InChI |
RAYMDIXXMQAZOT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)NC3=C(C2=O)OC4=C3C(=CC(=N4)C5=CC=CC=C5)C |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(=O)NC3=C(C2=O)OC4=C3C(=CC(=N4)C5=CC=CC=C5)C |
Solubilité |
0.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)

